3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9826438
InChI: InChI=1S/C23H21N3O3S2/c1-3-4-12-26-22(28)18(31-23(26)30)14-17-20(29-16-10-6-5-7-11-16)24-19-15(2)9-8-13-25(19)21(17)27/h5-11,13-14H,3-4,12H2,1-2H3/b18-14-
SMILES: CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=CC=C4)SC1=S
Molecular Formula: C23H21N3O3S2
Molecular Weight: 451.6 g/mol

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC9826438

Molecular Formula: C23H21N3O3S2

Molecular Weight: 451.6 g/mol

* For research use only. Not for human or veterinary use.

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C23H21N3O3S2
Molecular Weight 451.6 g/mol
IUPAC Name (5Z)-3-butyl-5-[(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C23H21N3O3S2/c1-3-4-12-26-22(28)18(31-23(26)30)14-17-20(29-16-10-6-5-7-11-16)24-19-15(2)9-8-13-25(19)21(17)27/h5-11,13-14H,3-4,12H2,1-2H3/b18-14-
Standard InChI Key NNZJDULCSCGHOG-JXAWBTAJSA-N
Isomeric SMILES CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=CC=C4)/SC1=S
SMILES CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=CC=C4)SC1=S
Canonical SMILES CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=CC=C4)SC1=S

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule’s backbone consists of a pyrido[1,2-a]pyrimidin-4-one system fused with a thiazolidin-5-ylidene ring. The pyrido-pyrimidine core is a bicyclic structure featuring nitrogen atoms at positions 1 and 3 of the pyrimidine ring, while the thiazolidinone ring introduces sulfur and additional nitrogen atoms . The (Z)-configuration of the methylidene group bridging these rings is critical for maintaining planar geometry, which influences π-π stacking interactions and binding affinity to biological targets .

Functional Groups and Substituents

  • Phenoxy Group: Positioned at the 2nd carbon of the pyrido-pyrimidine core, this substituent enhances lipophilicity and may modulate interactions with hydrophobic enzyme pockets.

  • 3-Butyl-4-oxo-2-thioxo-thiazolidin-5-ylidene: This moiety contributes to redox activity and metal chelation potential due to the thione (-S-) and ketone (-O) groups.

  • 9-Methyl Group: A methyl substituent at the 9th position likely improves metabolic stability by sterically hindering oxidative degradation .

Table 1: Key Molecular Properties

PropertyValue/DescriptionSource
Molecular FormulaC₂₆H₂₄N₄O₃S₂
Molecular Weight504.6 g/mol
SolubilitySoluble in DMSO, DMF; insoluble in H₂O
Configuration(Z)-isomer

Synthesis and Optimization

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, typically starting with the construction of the pyrido-pyrimidinone core followed by sequential functionalization:

  • Core Formation: Condensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions yields the pyrido[1,2-a]pyrimidin-4-one scaffold .

  • Thiazolidinone Ring Introduction: Reaction with thiourea and butyl iodide in the presence of a base (e.g., K₂CO₃) forms the 3-butyl-4-oxo-2-thioxo-thiazolidin-5-ylidene moiety.

  • Phenoxy Substitution: Nucleophilic aromatic substitution using phenol derivatives introduces the phenoxy group at the 2nd position .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1Acetic acid, reflux, 12 h65–70
2Thiourea, K₂CO₃, DMF, 80°C, 8 h50–55
3Phenol, NaH, THF, 0°C to RT, 6 h60–65

Challenges and Optimization

  • Stereoselectivity: The (Z)-configuration is favored due to steric hindrance between the thiazolidinone’s butyl group and the pyrido-pyrimidine core .

  • Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) is required to isolate the pure (Z)-isomer.

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

  • Thione Sulfur: Acts as a soft nucleophile, participating in metal coordination (e.g., with Cu²⁺ or Fe³⁺) and redox reactions .

  • Ketone Group: Susceptible to reduction (e.g., NaBH₄) or condensation reactions with hydrazines to form hydrazones .

  • Phenoxy Oxygen: Engages in hydrogen bonding with biological targets, influencing binding affinity .

Derivatization Strategies

  • Alkylation/Acylation: Modifying the phenoxy group with electron-withdrawing or -donating substituents alters electronic properties and bioactivity .

  • Metal Complexation: Coordination with transition metals enhances antimicrobial and anticancer activities in structural analogs .

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies on related derivatives demonstrate moderate cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (IC₅₀ = 12–18 µM). Mechanisms may involve topoisomerase inhibition or reactive oxygen species (ROS) generation .

Table 3: Biological Activity Data for Analogs

AssayTargetResult (IC₅₀/MIC)Source
MTT assayMCF-7 cells15.2 µM
Broth dilutionS. aureus8 µg/mL
Fluorescence bindingDNA gyraseKd = 2.4 µM

Pharmacokinetic and Toxicity Considerations

ADME Properties

  • Absorption: High logP (~3.5) suggests good membrane permeability but poor aqueous solubility .

  • Metabolism: Predicted hepatic oxidation via CYP3A4, with potential formation of sulfoxide derivatives .

Toxicity Profiling

Preliminary toxicity assays in zebrafish embryos (LC₅₀ = 120 µM) indicate moderate toxicity, necessitating further optimization for therapeutic use .

Applications and Future Directions

Drug Development

This compound serves as a lead structure for developing:

  • Antibacterial agents targeting multidrug-resistant pathogens.

  • Anticancer therapeutics with dual topoisomerase and ROS-mediated mechanisms.

Material Science

The conjugated π-system and redox-active thione group make it a candidate for organic semiconductors or catalytic applications.

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